molecular formula C7H6INO3 B1504238 (4-Iodo-2-nitrophenyl)methanol CAS No. 22996-20-9

(4-Iodo-2-nitrophenyl)methanol

Cat. No.: B1504238
CAS No.: 22996-20-9
M. Wt: 279.03 g/mol
InChI Key: DMOPRQSYYMKIHH-UHFFFAOYSA-N
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Description

(4-Iodo-2-nitrophenyl)methanol: is an organic compound with the molecular formula C7H6INO3 . It is characterized by the presence of an iodine atom and a nitro group attached to a benzene ring, with a methanol group (-CH2OH) attached to the benzene ring as well. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration and Halogenation: One common synthetic route involves the nitration of 4-iodoaniline followed by reduction to form the corresponding amine, which is then converted to the nitro compound.

  • Reduction of Nitro Compounds: Another method involves the reduction of 4-iodo-2-nitrobenzene to produce the desired methanol derivative.

Industrial Production Methods: The industrial production of This compound typically involves large-scale nitration and halogenation reactions, followed by purification steps to obtain the final product.

Chemical Reactions Analysis

(4-Iodo-2-nitrophenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the nitro group to an amine group.

  • Substitution Reactions: The iodine atom can be substituted with other groups, such as alkyl or acyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-Iodo-2-nitrobenzoic acid

  • Reduction: 4-Iodo-2-aminophenol

  • Substitution: 4-Alkyl-2-nitrophenylmethanol

Scientific Research Applications

(4-Iodo-2-nitrophenyl)methanol: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate the effects of iodine and nitro groups on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Iodo-2-nitrophenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, while the iodine atom can participate in halogen bonding. These interactions can influence various biological processes and chemical reactions.

Comparison with Similar Compounds

(4-Iodo-2-nitrophenyl)methanol: can be compared with other similar compounds, such as:

  • 4-Bromo-2-nitrophenylmethanol

  • 4-Chloro-2-nitrophenylmethanol

  • 2-Nitrophenylmethanol

These compounds share similar structural features but differ in the type of halogen atom present, which can affect their reactivity and applications.

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Properties

IUPAC Name

(4-iodo-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOPRQSYYMKIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696842
Record name (4-Iodo-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22996-20-9
Record name (4-Iodo-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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